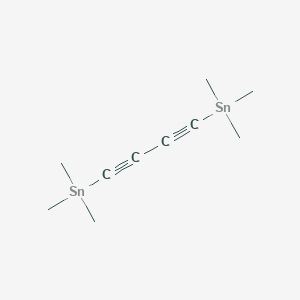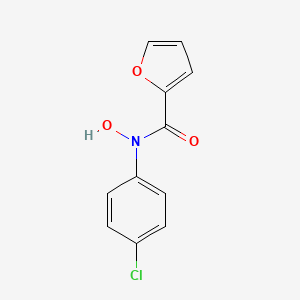![molecular formula C20H20O B14664845 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane CAS No. 42245-07-8](/img/structure/B14664845.png)
4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane typically involves the cycloaddition of specific reactants under controlled conditions. One common method involves the thermal cycloaddition of trifluoromethyl ketones with quadricyclane . This reaction is often catalyzed by Lewis acids, which facilitate the formation of the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows similar principles to those used in laboratory settings. Industrial production would involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane has several scientific research applications:
Wirkmechanismus
The mechanism by which 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes . The exact mechanism depends on the specific application and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane include other tricyclic structures with oxetane rings, such as:
- (1S,2S,5R,6R)-4,4-diphenyl-3-oxatricyclo[4.2.1.0^{2,5}]nonane
- Other fluorinated oxetane-functionalized norbornene monomers
Uniqueness
What sets this compound apart is its specific combination of structural features, including the diphenyl groups and the oxetane ring.
Eigenschaften
CAS-Nummer |
42245-07-8 |
|---|---|
Molekularformel |
C20H20O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4,4-diphenyl-3-oxatricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C20H20O/c1-3-7-16(8-4-1)20(17-9-5-2-6-10-17)18-14-11-12-15(13-14)19(18)21-20/h1-10,14-15,18-19H,11-13H2 |
InChI-Schlüssel |
KSKJPJGJOXFELM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2OC3(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


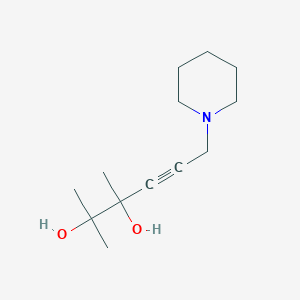
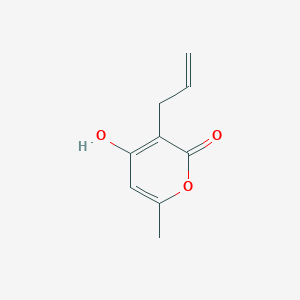

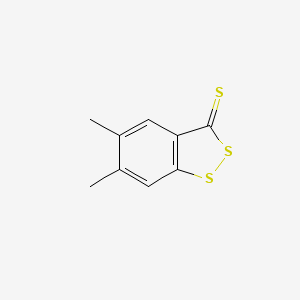
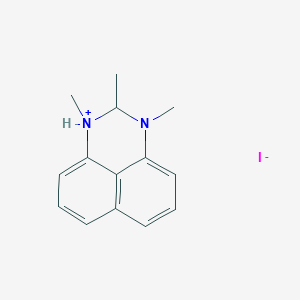
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)

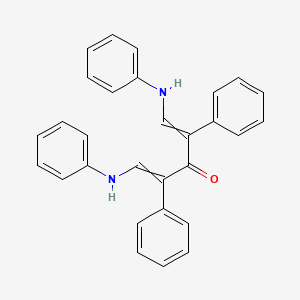
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
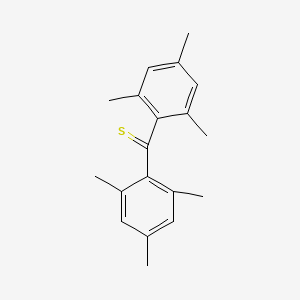
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
